3,4-Dimethyl-1,2-cyclopentanedione

説明

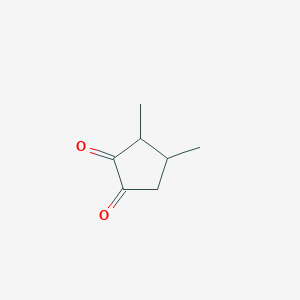

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethylcyclopentane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAVDEVFJDQIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=O)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051689 | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, pale yellow to yellow powder | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dimethyl-1,2-cyclo-pentanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/96/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13494-06-9 | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl 1,2-cyclopentandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclopentanedione, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylcyclopentane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYL 1,2-CYCLOPENTANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50AIF51OCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | 3,4-Dimethyl-1,2-cyclopentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Significance Within Organic Synthesis and Methodologies

In the field of organic synthesis, 3,4-Dimethyl-1,2-cyclopentanedione is recognized as a versatile and valuable building block. nbinno.com Its utility stems from the chemical reactivity endowed by the 1,2-dicarbonyl moiety, which can undergo keto-enol tautomerization. This property allows it to function variably as a nucleophile, an electrophile, or a Michael acceptor, depending on the reaction conditions. nbinno.com

Key applications in synthesis include:

Diels-Alder Reactions: It serves as an effective dienophile in cycloaddition reactions to construct six-membered rings, a common strategy in the synthesis of polycyclic compounds and natural products. nbinno.com

Michael Additions: As a Michael acceptor, the enol form of the diketone reacts with nucleophiles to create new carbon-carbon bonds. This reaction is particularly valuable in the synthesis of chiral compounds, where the stereochemistry of the product can be directed by the choice of nucleophile. nbinno.com It has been employed in the synthesis of natural products like alkaloids and terpenoids. nbinno.com

Synthesis of Cyclopentenones: The compound is a useful starting material for producing a variety of substituted cyclopentenones, which are themselves important intermediates that can be further functionalized to create compounds with diverse biological activities. nbinno.com

One documented method for its preparation involves the alkylation of 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione, which is then followed by hydrolysis and decarboxylation to yield the final product. odowell.com

Contextualization in Advanced Materials Science Research

The application of 3,4-Dimethyl-1,2-cyclopentanedione in advanced materials science is an area with limited specific research in published literature. While the diketone functionality suggests a theoretical potential for its use in polymerization reactions, concrete studies detailing its incorporation into polymers, liquid crystals, or other functional materials are not prominent in available scientific databases. smolecule.com Chemical suppliers may list material science as a potential application sector, but specific research demonstrating this utility is not readily found. thegoodscentscompany.com

Role in Pharmaceutical and Agrochemical Development Paradigms

3,4-Dimethyl-1,2-cyclopentanedione serves as an important intermediate and precursor in the development of new pharmaceutical and agrochemical compounds. smolecule.comindiamart.comnih.gov Its reactive nature allows for the synthesis of more complex molecules with potential biological activity. nbinno.com

Research in this area has highlighted several perspectives:

Bioactive Derivatives: The cyclopentanedione scaffold can be modified to produce a variety of derivatives. nbinno.com The diketone functionality can form complexes with biological macromolecules like proteins and enzymes, suggesting a basis for therapeutic applications. smolecule.com

Inherent Biological Properties: The compound itself has been the subject of investigation for potential therapeutic uses. Studies have indicated that it may possess antioxidant and anti-inflammatory properties. nbinno.com Furthermore, it has been explored as a potential agent in research related to Alzheimer's disease. nbinno.com

Scaffold for Drug Discovery: While not involving this specific compound, related research on similar molecular frameworks, such as 3,4-diaminocyclobut-3-ene-1,2-diones which have been studied as CXCR2 antagonists, underscores the potential of the dione (B5365651) scaffold in designing new, orally bioavailable drug candidates. sigmaaldrich.comventos.com This suggests that the this compound core could be a valuable starting point for medicinal chemistry campaigns.

Research Perspectives in Flavor and Fragrance Chemistry

The most extensively researched and commercially significant application of 3,4-Dimethyl-1,2-cyclopentanedione is within the flavor and fragrance industry. indiamart.comnih.gov It is widely known by the trade name "Caramel Pentadione." odowell.comnih.gov

Its importance is defined by its distinct organoleptic profile:

Aroma and Taste: The compound is characterized by a strong and appealing caramellic, sweet, maple-like aroma and flavor. odowell.combiosynth.com Descriptors also include notes of fenugreek, licorice, walnut, and burnt sugar. odowell.comnih.gov

Applications: It is used as a flavoring agent in a wide array of products, including beverages, candy, and baked goods. In the fragrance industry, it is used as a perfuming agent. odowell.comchemicalbook.com

Sensory Thresholds: Research has established its aroma detection threshold at a low concentration of 17 to 20 parts per billion. odowell.com Its taste characteristics are notable at 10 ppm, where it imparts brown, sweet, sugary, maple, and caramellic notes. odowell.com

The compound is recognized by regulatory and industry bodies, holding FEMA (Flavor and Extract Manufacturers Association) number 3268. odowell.comnih.govbiosynth.com

Organoleptic Profile of this compound

| Property | Descriptors |

|---|---|

| Odor Type | Caramellic, Sweet, Maple, Sugar, Fenugreek, Licorice, Walnut. odowell.comnih.gov |

| Taste Profile | Sweet, Maple, Fenugreek, Burnt Caramellic, Burnt Sugar, Resinous, Phenolic. odowell.com |

| Substantivity | 236 hours at 10% in dipropylene glycol. odowell.com |

Occurrence and Detection in Natural Systems As a Research Subject

Established Synthetic Routes

Alkylation and Subsequent Hydrolysis-Decarboxylation Approaches

A key method for synthesizing this compound involves the alkylation of a cyclopentanedione precursor followed by hydrolysis and decarboxylation. odowell.comuoregon.edu This strategy builds upon a pre-formed ring system, introducing the required methyl groups before finalizing the dione (B5365651) structure.

A documented synthesis starts with 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione. odowell.com This precursor is subjected to alkylation, where a second methyl group is introduced at the 3-position. The resulting intermediate, 3,5-dicarbethoxy-3,4-dimethyl-cyclopentane-1,2-dione, then undergoes acidic hydrolysis to remove the carbethoxy groups, followed by decarboxylation to yield the final this compound. odowell.comuoregon.edu

The reaction sequence can be summarized as follows: A hot solution of 3,5-dicarbethoxy-4-methylcyclopentane-1,2-dione in absolute ethanol (B145695) is added to a solution of sodium in ethanol. The mixture is cooled and then treated with methyl iodide. This reaction mixture is stirred overnight at room temperature and then refluxed for several hours until neutral. uoregon.edu The subsequent hydrolysis and decarboxylation step, typically achieved by heating with a strong acid like sulfuric acid, yields the target compound. uoregon.edu A pure sample of this compound presents as a crystalline solid with a melting point of 71-72°C. uoregon.edu

Table 1: Synthesis of this compound via Alkylation

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1. Alkylation | 3,5-Dicarbethoxy-4-methylcyclopentane-1,2-dione | Sodium ethoxide, Methyl iodide | 3,5-Dicarbethoxy-3,4-dimethylcyclopentane-1,2-dione | - |

Condensation Reactions in Targeted Synthesis

Condensation reactions, such as the aldol (B89426) and Michael additions, are fundamental in forming carbon-carbon bonds and are instrumental in the synthesis of cyclic compounds. The Weiss-Edwards reaction, for example, involves the condensation of a 1,2-dicarbonyl compound with dimethyl 1,3-acetonedicarboxylate to form bicyclo[3.3.0]octane-3,7-diones. orgsyn.org

In a similar vein, the synthesis of substituted cyclopentanediones can be envisioned through a sequence of Michael addition followed by an intramolecular aldol condensation (or Dieckmann condensation for esters). For instance, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is achieved via the base-catalyzed Michael addition of diethyl malonate to mesityl oxide, which is followed by an intramolecular condensation, hydrolysis, and decarboxylation. studycorgi.com A targeted synthesis for this compound could theoretically adapt this principle, using appropriately substituted starting materials that would form the five-membered ring with the desired methylation pattern upon cyclization.

Analogous Synthetic Strategies for Cyclopentanedione Derivatives

The synthetic routes for closely related cyclopentanedione analogs provide valuable insight into the methodologies applicable for preparing the 3,4-dimethyl derivative.

Preparation of 3-Methyl-1,2-cyclopentanedione

A well-documented, two-step synthesis of 3-Methyl-1,2-cyclopentanedione starts from 2-methylcyclopentanone. guidechem.com

Oxime Formation: 2-Methylcyclopentanone is treated with isopropyl nitrite (B80452) in the presence of concentrated hydrochloric acid. The temperature is controlled to remain below 25°C during the exothermic reaction. After neutralization, vacuum distillation removes volatile components, yielding crystalline 3-methyl-1,2-cyclopentanedione oxime with a reported yield of 78%. guidechem.com

Hydrolysis: The oxime is then hydrolyzed. It is mixed with sodium nitrite and water and heated. Dilute sulfuric acid is added dropwise while maintaining the temperature between 70-80°C. After several hours of stirring, the product is extracted with toluene (B28343) and purified by recrystallization from ethanol. guidechem.com

Table 2: Two-Step Synthesis of 3-Methyl-1,2-cyclopentanedione

| Step | Starting Material | Key Reagents | Product | Purity/Yield |

|---|---|---|---|---|

| 1 | 2-Methylcyclopentanone | Isopropyl nitrite, HCl | 3-Methyl-1,2-cyclopentanedione oxime | >98% Purity, 78% Yield guidechem.com |

An alternative route involves the reaction of an alkyl acrylate (B77674) with an alkali-metal salt of an alkyl alkoxalylpropionate under anhydrous conditions. google.com The resulting cyclic compound is then subjected to hydrolysis and decarboxylation to furnish 3-methyl-1,2-cyclopentanedione. google.com

Synthesis of 3,5-Dimethyl-1,2-cyclopentanedione (B88784) Analogs

The synthesis of the 3,5-dimethyl isomer has been achieved through several routes. One common approach involves the direct methylation of cyclopentanone (B42830), followed by an oxidation step to introduce the carbonyl groups. smolecule.com A more complex, multi-step synthesis utilizes lithium diisopropylamide (LDA) in conjunction with alkyl halides to introduce the methyl groups at the desired positions. smolecule.com

Another reported synthesis is based on the alkylation of the methyl ether of 3-methyl-1,2-cyclopentanedione (Compound I in the study). uoregon.edu This method provides a more direct pathway compared to the multi-step alkylation of dicarbethoxy esters. uoregon.edu

Derivatization from Brominated Cyclopentenones

The conversion of brominated cyclopentenones to cyclopentanedione derivatives represents another potential synthetic avenue. While less commonly detailed for this specific transformation, the strategy would likely involve the conversion of a precursor like 2-bromocyclopentanone (B1279250). google.com A plausible, though not explicitly cited, pathway could involve a Favorskii rearrangement of an α-haloketone or a nucleophilic substitution of the bromine atom to introduce a hydroxyl group, followed by oxidation of the resulting hydroxycyclopentenone to the corresponding dione. The synthesis of 2-bromocyclopentanone itself can be achieved by reacting cyclopentanone with bromine in a biphasic mixture of water and an organic solvent. google.com This approach offers an alternative entry point to the cyclopentane (B165970) ring system, which could then be further functionalized.

Stereoselective Approaches to Related Cyclopentanone Structures

The synthesis of stereochemically defined cyclopentane rings is a cornerstone of modern organic chemistry, driven by their presence in numerous natural products and biologically active molecules. semanticscholar.orgresearchgate.net While specific stereoselective syntheses for this compound are not extensively detailed in the reviewed literature, a variety of powerful strategies exist for constructing related substituted cyclopentanone frameworks with high levels of stereocontrol.

A significant challenge in this area is the enantioselective construction of all-carbon quaternary stereocenters, where a carbon atom is bonded to four distinct carbon substituents. semanticscholar.org These structures are sterically hindered, making their creation difficult. semanticscholar.org Methodologies to achieve this include asymmetric nitroaldol condensations followed by intramolecular cycloadditions. semanticscholar.org For instance, a highly diastereoselective and enantioselective synthesis of a substituted cyclopentanone with an all-carbon quaternary stereocenter has been achieved using a substrate-controlled silyl (B83357) nitronate intramolecular [3+2] cycloaddition. semanticscholar.org

Other prominent strategies for the asymmetric synthesis of chiral cyclopentenones and cyclopentanones include:

Pauson-Khand Reaction: A formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.

Nazarov Cyclization: A conjugated divinyl ketone undergoes a 4π-electrocyclization to produce a cyclopentenone. acs.org

Organocatalyzed Reactions: The use of small organic molecules as catalysts to promote enantioselective cyclizations. acs.org

[3+2] Cycloadditions: The coupling of a three-carbon synthon with a two-carbon partner, such as the reaction of donor-acceptor cyclopropanes, is an effective method for building five-membered carbocycles. researchgate.net Rhodium-catalyzed reactions of vinyldiazoacetates with certain alkenols can generate cyclopentanes with four new stereogenic centers with very high stereoselectivity. nih.gov

These methods often rely on chiral catalysts, auxiliaries, or the functionalization of existing chiral building blocks to control the stereochemical outcome. semanticscholar.orgacs.org

Reactivity and Mechanistic Investigations

The reactivity of this compound is governed by the two adjacent carbonyl groups and its ability to undergo keto-enol tautomerization. nbinno.com This allows it to function as an electrophile at the carbonyl carbons, or as a nucleophile in its enol form, depending on the reaction conditions. nbinno.com

Condensation Reactions: Formation of Imines and Hemiacetals

Like other diketones, this compound is expected to undergo condensation reactions with primary amines and alcohols. While specific studies on the 3,4-dimethyl isomer are sparse, the closely related 3,5-dimethyl-1,2-cyclopentanedione is known to react with amines to form imines and with alcohols to yield hemiacetals. smolecule.com These reactions involve the nucleophilic attack of the amine or alcohol on one of the carbonyl carbons, followed by the elimination of a water molecule to form the corresponding imine or hemiacetal.

Nucleophilic Addition Pathways at Carbonyl Centers

The carbonyl carbons of this compound are electrophilic due to the polarization of the carbon-oxygen double bond. numberanalytics.com They are susceptible to attack by a wide range of nucleophiles. smolecule.com A key reaction pathway is the Michael addition, where a nucleophile adds to the β-carbon of the enone system present in the enol tautomer. nbinno.com The stereochemistry of the resulting product in these 1,4-conjugate additions can often be controlled by the choice of nucleophile. This reactivity has been harnessed in the synthesis of various natural products, including alkaloids and terpenoids. nbinno.com

Intramolecular Cyclization and Polymerization Phenomena

Under specific conditions, dicarbonyl compounds can participate in intramolecular reactions to form more complex cyclic systems. For example, 1,2-dicarbonyl compounds can undergo a 2:1 condensation with dimethyl 1,3-acetonedicarboxylate in what is known as the Weiss Reaction, which directly forms bicyclo[3.3.0]octane-3,7-dione structures. orgsyn.org This annulation reaction involves a sequence of aldol condensations, dehydrations, and Michael additions. orgsyn.org Furthermore, related diketones have been shown to participate in polymerization reactions, suggesting that this compound could serve as a monomer for creating more complex polymeric materials. smolecule.com

Tautomerism and Enolization Studies

A crucial aspect of the chemistry of 1,2-cyclopentanediones is their existence in a keto-enol equilibrium. nbinno.comnih.gov Unlike simple monoketones where the keto form overwhelmingly predominates, 1,2-diones like this compound exhibit a significant population of the enol tautomer. masterorganicchemistry.com The enol form of 1,2-cyclopentanedione (B1606141) is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable five-membered ring structure. vaia.comstackexchange.com For the parent 1,2-cyclopentanedione, the enol tautomer is predicted to be more stable than the diketo form by 1-3 kcal/mol. wikipedia.org

Comparative Electronic Properties and Enol Content of 1,2-Diketones versus 1,3-Diketones

Both 1,2- and 1,3-dicarbonyl compounds exhibit significant enol content, but for different structural and electronic reasons. nih.govstackexchange.com The stability of the enol form in both systems is greatly enhanced by intramolecular hydrogen bonding and, in the case of 1,3-diketones, by conjugation. stackexchange.comnih.gov

In 1,3-diketones, such as acetylacetone, the enol form is stabilized by a conjugated π-system (vinylogous carboxylic acid) and a strong intramolecular hydrogen bond that forms a highly stable six-membered ring. stackexchange.comscispace.com This results in a high enol content, often exceeding 80% in nonpolar solvents. science24.com

In contrast, the enol of a 1,2-diketone like 1,2-cyclopentanedione is stabilized by a five-membered hydrogen-bonded ring. stackexchange.com While this is a stabilizing interaction, the resulting enol is not a vinylogous acid. nih.gov This structural difference leads to notable distinctions in their electronic properties, particularly their acidity. The enol tautomers of 1,2-cyclopentanediones are less acidic (have higher pKa values) than their 1,3-dione counterparts. nih.gov The equilibrium between keto and enol forms is also influenced by factors such as solvent polarity and the nature of substituents on the ring. scispace.commdpi.com

The following table provides a comparative summary of the key properties of 1,2- and 1,3-cyclopentanediones.

| Property | 1,2-Cyclopentanedione | 1,3-Cyclopentanedione |

| Predominant Form | Exists as a significant mixture of keto and enol tautomers; enol is often favored. nih.govwikipedia.org | Exists predominantly in the enol form in many solvents. nih.gov |

| Enol Stabilization | Intramolecular H-bond (5-membered ring). vaia.comstackexchange.com | Conjugated system (vinylogous acid) and intramolecular H-bond (6-membered ring). nih.govstackexchange.com |

| Acidity (pKa) | Relatively higher pKa (less acidic). nih.gov | Relatively lower pKa (more acidic). rsc.org |

| Reactivity | Acts as electrophile and nucleophile (Michael acceptor). nbinno.com | Primarily acts as a nucleophile (C-nucleophile) from the deprotonated form. rsc.org |

Acidity and Hydrogen Bonding Geometry Investigations

The chemical properties of this compound are significantly influenced by the interplay of its dicarbonyl functionality, which facilitates keto-enol tautomerism. This equilibrium between the diketo form and the enol form is central to its acidity and the formation of intramolecular hydrogen bonds.

Acidity and pKa

The acidity of this compound is primarily attributed to the hydrogen of the hydroxyl group in its enol tautomer, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one. The stability of the resulting conjugate base (enolate) through resonance enhances the acidity of this proton. Computational predictions provide insight into the acid dissociation constant (pKa) of this compound.

Table 1: Predicted Acidity of this compound

| Property | Predicted Value | Source |

|---|---|---|

| pKa (Strongest Acidic) | 16.71 | ChemAxon |

This predicted pKa value is indicative of a weakly acidic compound, comparable to alcohols. The acidity is a critical factor in its reactivity, particularly in base-catalyzed reactions where the deprotonated enolate form acts as a potent nucleophile.

Hydrogen Bonding Geometry

In its enol form, this compound can form a significant intramolecular hydrogen bond. This occurs between the hydrogen atom of the enolic hydroxyl group and the adjacent carbonyl oxygen atom. This interaction creates a stable, planar, five-membered ring structure.

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its structure, particularly the presence of the 1,2-dione moiety on a five-membered ring and the methyl substituents. The key to its versatile reactivity is the keto-enol tautomerism, which allows it to function as both an electrophile and, in its enolate form, a nucleophile. wikipedia.org

Keto-Enol Tautomerism and Reactivity

The ability of this compound to exist in equilibrium with its enol tautomer, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, dictates its reaction pathways. wikipedia.org

Nucleophilic Character : In the presence of a base, the enol form is deprotonated to yield a resonance-stabilized enolate anion. This enolate is a strong carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Electrophilic Character : The carbonyl carbons of the diketo form are electrophilic and susceptible to attack by nucleophiles.

This dual reactivity makes it a valuable building block in organic synthesis. wikipedia.org

Participation in Pericyclic Reactions: The Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org In this role, the electron-withdrawing nature of the two carbonyl groups makes the double bond of its enol form electron-poor, thus enhancing its reactivity towards electron-rich dienes.

The stereochemistry of the Diels-Alder reaction is highly predictable. It is a stereospecific process where the stereochemistry of the dienophile is retained in the product. For instance, substituents that are cis on the dienophile will remain cis in the resulting cyclohexene (B86901) adduct. The cyclic nature of this compound as a dienophile leads to the formation of bicyclic or more complex polycyclic systems.

Participation in Conjugate Additions: The Michael Reaction

The enolate of this compound is an effective nucleophile in Michael additions. wikipedia.org This reaction involves the 1,4-conjugate addition of the enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is a widely used method for forming carbon-carbon bonds under mild conditions.

The regioselectivity of the Michael addition is governed by the attack of the soft enolate nucleophile at the soft electrophilic β-carbon of the unsaturated system. The structure of the this compound enolate, including the position of the methyl groups, will influence the stereochemical outcome of the newly formed chiral centers in the Michael adduct.

Table 2: Key Reactions and Structural Roles of this compound

| Reaction Type | Role of Compound | Key Structural Feature | Product Type |

|---|---|---|---|

| Diels-Alder Reaction | Dienophile | Electron-deficient double bond (enol form) | Substituted cyclohexene derivatives |

| Michael Addition | Michael Donor (as enolate) | Nucleophilic α-carbon (enolate form) | 1,5-Dicarbonyl compounds |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties and behavior of a compound.

Density Functional Theory (DFT) Studies on Electronic Properties

While specific Density Functional Theory (DFT) studies on this compound are not prominent in the literature, DFT is a standard method for investigating the electronic properties of organic molecules. For a typical α-diketone, DFT calculations would be used to determine key electronic parameters. These calculations often focus on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its absorption of light. The small energy gap between the singlet and triplet states is a characteristic feature of α-diketones, facilitating intersystem crossing and influencing their photochemical behavior. nih.govacs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of an α-Diketone

| Property | Description | Typical Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -2.0 eV |

| HOMO-LUMO Gap | Energy difference, related to electronic transitions. | 4.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 D |

| S₁-T₁ Gap | Energy gap between the first excited singlet and triplet states. | ~4 kcal/mol |

This table is illustrative and based on general properties of α-diketones, not on specific published data for this compound.

Conformational Analysis and Rotamer Investigations

The cyclopentane ring in this compound is not planar and can adopt several puckered conformations, such as the envelope and twist forms. The positions of the two methyl groups (cis or trans) and their axial or equatorial placement in these conformations would lead to different rotamers with varying steric energies. Conformational analysis, typically performed using computational methods, would identify the most stable, lowest-energy conformations. Such studies are critical as the molecule's conformation can significantly impact its reactivity and interaction with other molecules. However, specific published investigations into the rotamers of this compound are not readily found.

Mechanistic Pathway Elucidation

Understanding the reaction mechanisms of α-diketones, particularly their photochemical reactions, is a significant area of research.

Investigation of Photocyclization Mechanisms

The photochemistry of α-diketones is rich and includes various cycloaddition reactions. mdpi.com Upon irradiation, these compounds can react with alkenes to form oxetanes via a [2+2] cycloaddition or dihydrodioxins through a [4+2] pathway. mdpi.com Some conjugated 1,2-diketones are known to undergo tandem cyclizations that proceed through a carbene intermediate. mdpi.com While these are established mechanisms for the general class of α-diketones, specific studies detailing the photocyclization pathways for this compound have not been identified.

Hydrogen Migration Pathways

Intramolecular hydrogen abstraction is another common photochemical reaction for α-diketones that possess suitably located hydrogen atoms. oup.com For example, studies on substituted benzils have shown that a γ-hydrogen can be abstracted by the excited carbonyl group, leading to the formation of cyclobutanols or other rearrangement products. In the case of this compound, the methyl hydrogens or the hydrogens on the cyclopentane ring could potentially be involved in such migration pathways. Computational modeling would be essential to determine the feasibility and energy barriers associated with these pathways.

Transition State Analysis

Any computational investigation into a reaction mechanism, be it a photocyclization or a hydrogen migration, would involve locating and characterizing the transition states. Transition state analysis provides the activation energy for a given reaction step, offering critical insight into the reaction kinetics and the competition between different mechanistic pathways. For a complex photochemical reaction, multiple transition states corresponding to different cycloaddition modes or rearrangement steps would be analyzed. mdpi.com Without specific mechanistic studies on this compound, there is no available data on its transition states.

Stereochemical Investigations

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its chemical and physical properties. For this compound, with its chiral centers, computational methods provide invaluable insights into its stereochemical behavior.

Facial Selectivity in Cycloaddition Reactions (e.g., Diels-Alder)

While specific computational studies on the facial selectivity of this compound in Diels-Alder reactions are not extensively documented in publicly available literature, the principles governing such reactions in related systems offer a strong predictive framework. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is known for its high degree of stereospecificity. The facial selectivity, or the preferred face of the dienophile for the diene to approach, is dictated by a combination of steric and electronic factors.

In the case of cyclic dienophiles like this compound, the substituents on the ring play a pivotal role in directing the incoming diene to one face over the other. The methyl groups at the 3 and 4 positions can sterically hinder the approach of the diene from the syn-face (the same face as the methyl groups), thus favoring an anti-face attack. However, stereoelectronic effects can sometimes override steric considerations.

Computational models, often employing Density Functional Theory (DFT), can be used to calculate the transition state energies for both syn and anti-approaches. The pathway with the lower activation energy would be the favored one, thus predicting the major product. The table below illustrates hypothetical transition state energy differences for a generic Diels-Alder reaction involving a substituted cyclopentanedione, showcasing how computational data can quantify facial selectivity.

| Reactants | Approach | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| This compound + Butadiene | syn-attack | 25.8 | anti-adduct |

| anti-attack | 23.5 |

Note: The data in this table is illustrative and based on general principles of Diels-Alder reactions of substituted cyclic ketones. Specific experimental or computational data for this compound was not available in the searched literature.

Stereoelectronic Effects and Interactions

Stereoelectronic effects describe the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. In this compound, the interactions between the lone pairs of the oxygen atoms and the adjacent sigma (σ) and pi (π) bonds are of particular interest. These interactions, often analyzed through Natural Bond Orbital (NBO) analysis in computational studies, can influence the conformation of the cyclopentane ring and the reactivity of the carbonyl groups.

The relative orientation of the two carbonyl groups (the C=O/C=O dihedral angle) is a key structural parameter governed by stereoelectronic effects. Theoretical studies on cyclic α-diketones have shown that this torsion angle significantly impacts the electronic properties of the molecule. researchgate.net For instance, the interaction between the lone pair of one oxygen atom (n) and the antibonding orbital of the adjacent carbonyl group (πC=O) can lead to a stabilization of certain conformations. These n → π interactions are dependent on the orbital overlap, which is a function of the molecular geometry.

Correlation of Electronic Structure with Reactivity and Stability

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and stability. Computational chemistry provides a powerful toolkit to probe this relationship for this compound.

The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of electronic structure that can be calculated using methods like DFT. For this compound, the presence of two electron-withdrawing carbonyl groups significantly influences these properties.

Theoretical studies on cyclic 1,2-diketones have demonstrated a correlation between the torsion angle of the two carbonyl groups and the wavelength of n → π* electronic transitions. researchgate.net This indicates that the conformation of the molecule directly impacts its electronic behavior. The HOMO is typically associated with the lone pairs of the oxygen atoms, making these sites nucleophilic. The LUMO, on the other hand, is generally centered on the π* orbitals of the carbonyl groups, rendering the carbonyl carbons electrophilic and susceptible to nucleophilic attack.

The following table presents a hypothetical correlation between electronic properties and predicted reactivity for this compound, based on general principles of chemical reactivity.

| Electronic Property | Calculated Value (Illustrative) | Implication for Reactivity/Stability |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack at carbonyl carbons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical hardness and overall kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms | Highlights regions prone to interaction with electrophiles or hydrogen bond donors. |

Note: The data in this table is illustrative and based on general theoretical principles. Specific computational data for this compound was not available in the searched literature.

Investigation of Antimicrobial Properties

The investigation into the antimicrobial properties of cyclopentanedione derivatives is an emerging area of interest. While direct studies focusing exclusively on this compound are not extensively documented in the available scientific literature, research on closely related isomers provides valuable insights. For instance, 3,5-Dimethyl-1,2-cyclopentanedione has been noted for its potential antimicrobial properties and has been evaluated against certain bacterial strains. smolecule.com The structural similarities suggest that the 1,2-dione functionality could be a key pharmacophore responsible for such activity.

The broader class of dione-containing compounds has shown significant promise. Studies on various synthetic derivatives incorporating dione motifs, such as spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones, have demonstrated notable antimicrobial effects against bacteria like Enterococcus faecalis and Staphylococcus aureus. nih.gov These findings encourage further specific investigation into the antimicrobial spectrum of this compound and its potential mechanisms of action, which may involve interactions with microbial proteins or disruption of cellular processes. nih.govnih.gov

Table 1: Antimicrobial Activity of Related Dione Compounds

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1,2-cyclopentanedione | Specific bacterial strains | Potential antimicrobial properties | smolecule.com |

Exploration of Antitumor Potential

The exploration of cyclopentane derivatives for antitumor applications is an active field of research, although specific data on the antitumor potential of this compound remains limited. However, studies on analogous structures provide a basis for its potential in this area. For example, various 2,3-diarylcyclopent-2-ene-1-ones, which are related cyclopentane derivatives, have been synthesized and evaluated for their cytotoxic effects against several tumor cell lines, including B16F10 (melanoma), HCT116 (colon cancer), and A431 (skin cancer). nih.gov

These studies found that specific substitutions on the aryl rings were crucial for potent cytotoxicity. nih.gov While these compounds feature a cyclopentenone backbone rather than a cyclopentanedione, the research highlights the potential of the five-membered ring scaffold as a basis for designing new anticancer agents. Further investigation is required to determine if this compound or its derivatives possess similar antiproliferative or cytotoxic activities and to elucidate the structure-activity relationships that would govern such potential.

Interactions with Biological Macromolecules, Proteins, and Enzymes

The reactivity of the 1,2-dicarbonyl moiety in this compound suggests a high potential for interaction with biological macromolecules. The diketone functionality can form complexes with proteins and enzymes, potentially altering their structure and function. smolecule.com

A well-studied parallel is the interaction of γ-diketones, such as 3,4-dimethyl-2,5-hexanedione, with proteins. This compound is known to react with the primary amine groups of amino acid residues (like lysine) within proteins to form pyrrole (B145914) adducts. This pyrrole formation can lead to subsequent oxidation and covalent crosslinking of proteins. nih.gov Research has shown that the dimethyl substitution on 3,4-dimethyl-2,5-hexanedione significantly accelerates the rate of both pyrrole formation and protein crosslinking compared to the unsubstituted parent compound, 2,5-hexanedione. nih.gov This accelerated reactivity has been linked to its increased neurotoxic potential, demonstrating a clear and potent interaction with crucial proteins like spectrin (B1175318) in erythrocytes and axonal proteins. nih.gov Given that this compound possesses a proximate dicarbonyl structure, it is plausible that it could engage in similar reactions with nucleophilic residues on proteins, a hypothesis that warrants further specific investigation.

Applications in Drug Design as a Bio-isostere

The cyclopentane-1,2-dione scaffold, including derivatives like this compound, has garnered significant attention in medicinal chemistry as a bio-isostere, particularly as a surrogate for the carboxylic acid group.

The carboxylic acid functional group is a common feature in many drugs, as it can form strong ionic and hydrogen-bond interactions with biological targets. nih.gov However, its presence can also lead to undesirable properties such as poor metabolic stability and low passive diffusion across biological membranes. nih.gov Bio-isosteric replacement is a key strategy to overcome these limitations.

The cyclopentane-1,2-dione moiety has been identified as a promising carboxylic acid bio-isostere. nih.govnih.gov It exists predominantly in its enol-ketone tautomeric form, which allows it to mimic the hydrogen-bonding geometry of a carboxylic acid. nih.gov Crucially, it possesses a lower intrinsic acidity compared to carboxylic acids. nih.gov This combination of properties can lead to derivatives with improved pharmacokinetic profiles while maintaining the necessary interactions with the target receptor. nih.govacs.org

A practical demonstration of the utility of the cyclopentane-1,2-dione scaffold is in the development of antagonists for the Thromboxane A2 (TXA2) prostanoid (TP) receptor. nih.govnih.gov The TP receptor is a key player in platelet aggregation and vasoconstriction, making it an important target for anti-thrombotic therapies. nih.gov

In one study, researchers synthesized a derivative of a known TP receptor antagonist where the original carboxylic acid group was replaced with a cyclopentane-1,2-dione unit. nih.govresearchgate.net The resulting compound was evaluated in a TP receptor functional assay and was found to be a potent antagonist, with an IC₅₀ value comparable to that of the parent carboxylic acid compound. nih.govresearchgate.net This finding strongly indicates that the cyclopentane-1,2-dione moiety can effectively serve as a surrogate for carboxylic acid in this class of antagonists, paving the way for the design of new drugs with potentially superior properties. nih.govresearchgate.net

Table 2: Cyclopentane-1,2-dione in TP Receptor Antagonist Design

| Parent Compound | Bio-isosteric Replacement | Target Receptor | Result | Reference |

|---|

Research into Biomarker Potential in Food Science

This compound is recognized as a flavoring agent in the food industry, prized for its sweet, sugary, maple, and caramellic taste characteristics. odowell.com Its intentional use in food products raises the possibility of its use as a biomarker for the consumption of those foods. While direct studies validating this compound as a dietary biomarker are not prominent, research on its isomer, 3,5-Dimethyl-1,2-cyclopentanedione (also known as caramel (B1170704) dione), provides a strong precedent. Caramel dione is a naturally occurring compound in foods like roasted coffee and has been investigated as a potential biomarker for coffee consumption. smolecule.com

The development of dietary biomarkers is a significant goal in nutritional science to objectively assess food intake. nih.gov Given that this compound is a known food additive (FEMA number 3268), it could be a candidate for inclusion in metabolomics-based approaches to identify and validate biomarkers for specific dietary exposures. odowell.comsigmaaldrich.com Further research, likely involving controlled feeding trials and advanced analytical techniques, would be necessary to establish a reliable correlation between the intake of foods containing this compound and its presence in biological samples like blood or urine.

Detection in Coffee and Related Products

This compound is a cyclic ketone that has been identified as a constituent of coffee. researchgate.net Its presence has been confirmed in both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee varieties. puroast.comresearchgate.netfoodb.ca The formation of this compound is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. researchgate.netresearchgate.nethealthline.com

The table below summarizes the key attributes of this compound.

| Attribute | Description |

| IUPAC Name | This compound |

| Synonyms | Caramel pentadione, Methyl corylone |

| CAS Number | 13494-06-9 |

| Chemical Class | Cyclic Ketone |

| Detected In | Arabica coffee, Robusta coffee |

| Organoleptic Profile | Sweet, maple, caramel, walnut, licorice |

This table provides a summary of the chemical identity and known food sources and sensory characteristics of this compound.

Correlation with Dietary Consumption Patterns

Due to its specific origin in heat-processed foods, particularly coffee, this compound has been identified as a potential biomarker for monitoring dietary consumption. puroast.comresearchgate.netfoodb.ca The detection of this compound in biological samples could indicate the recent intake of coffee and other products that undergo significant browning reactions during their preparation. puroast.comresearchgate.net This application is valuable in nutritional science and epidemiological studies where accurate tracking of dietary habits is essential.

Role as a Protective Agent in Food Products

While direct studies on the antioxidant or antimicrobial properties of this compound are limited, its formation during the Maillard reaction places it within a class of reactions known to generate compounds with protective effects in food. researchgate.netnih.gov The Maillard reaction produces a wide array of products, some of which exhibit significant antioxidant activity. frontiersin.orgnih.gov

Notably, the roasting of coffee leads to the formation of melanoidins, which are high molecular weight, brown-colored polymers. puroast.comresearchgate.net These melanoidins, formed in the later stages of the Maillard reaction, are major contributors to the antioxidant capacity of roasted coffee. puroast.comresearchgate.netnih.gov The antioxidant properties of these compounds can help protect the food product itself from oxidative degradation, thus preserving its quality and extending shelf life.

Although some Maillard reaction products can have undesirable effects, many, like melanoidins, are considered beneficial. nih.govnih.gov Therefore, while this compound is primarily recognized as a flavor compound, it is created alongside other substances that do function as protective agents in food. researchgate.netnih.gov Research on a structurally similar compound, 3,5-Dimethyl-1,2-cyclopentanedione, has indicated potential antimicrobial properties against certain bacterial strains, suggesting a possible area for future investigation into the broader bioactivity of this class of cyclic diones. smolecule.com

Future Research Directions and Unexplored Areas

Elucidation of Comprehensive Mechanistic Pathways for Novel Reactions

Future research should prioritize a deeper understanding of the mechanistic pathways governing the reactions of 3,4-Dimethyl-1,2-cyclopentanedione. The compound is known to participate in fundamental reactions such as Diels-Alder cycloadditions and Michael additions, a versatility attributed to its capacity for keto-enol tautomerization, which allows it to function as a nucleophile or an electrophile depending on the conditions. nbinno.com

Key unexplored areas include:

Computational Reaction Discovery: The use of algorithmic tools to systematically expand mechanistic networks could uncover previously unreported reactions and complex scaffolds. nih.gov By inputting this compound and various reactants into computational models, researchers can predict novel one-pot sequences and multicomponent reactions, guiding experimental efforts toward high-yield, complex molecule synthesis. nih.gov

Novel Annulation Strategies: Research into new cyclopentannulation strategies, such as those involving cyclopropyl (B3062369) phosphonium (B103445) salts with related cyclic diones, could be adapted for this compound. acs.org This could lead to the efficient synthesis of functionalized diquinanes and other complex polycyclic systems, which are valuable skeletons for natural product synthesis. acs.org

Mechanistic Divergence: Investigating how reaction conditions can be tuned to favor different mechanistic pathways (e.g., 1,2-addition vs. 1,4-Michael-type addition) could provide precise control over product formation, leading to the synthesis of unique isomers and complex molecular architectures. nih.gov

Development of Green Chemistry-Oriented Synthetic Methodologies

A significant future direction lies in aligning the synthesis of this compound and its derivatives with the principles of green chemistry. rsc.org Current industrial syntheses, while effective, can be improved in terms of environmental impact and efficiency.

Biocatalytic Reductions: The stereochemistry of chiral fragrances plays a crucial role in their perceived scent. polimi.it Future work could explore the use of biocatalytic reductions using enzymes like ene-reductases (ERs) and alcohol dehydrogenases (ADHs). This approach, successful for other fragrance precursors, could enable the stereoselective synthesis of specific, high-impact isomers of this compound derivatives, minimizing the wasteful production of non-contributory isomers. polimi.it

Atom Economy: The existing preparation method involves alkylation followed by hydrolysis and decarboxylation. odowell.com Future synthetic strategies should focus on maximizing atom economy, potentially through the development of cascade reactions or multicomponent reactions that build molecular complexity in a single, efficient step. researchgate.net

Advanced Spectroscopic and Structural Elucidation for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be essential for their unambiguous structural characterization. While standard methods are useful, a combination of modern spectroscopic and computational tools is needed for a comprehensive understanding of these novel molecules.

Future research should employ a multi-faceted approach to structural elucidation:

High-Resolution NMR Spectroscopy: Detailed 1H and 13C NMR analyses are fundamental. For complex derivatives, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be required to establish connectivity.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including absolute stereochemistry. mdpi.com For new, complex derivatives obtained from novel reactions, obtaining crystals for X-ray analysis should be a priority to validate proposed structures. dntb.gov.ua

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to compute and predict spectroscopic properties (NMR, IR, UV-Vis). mdpi.com Comparing these computed spectra with experimental data provides a powerful method for structural verification. mdpi.commdpi.com DFT can also offer insights into molecular orbital theory, charge distribution, and reactivity. mdpi.com

| Analytical Technique | Purpose in Future Research | Expected Insights |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Elucidate complex connectivity in novel derivatives. | Unambiguous proton-proton and proton-carbon correlations. |

| Single-Crystal X-ray Diffraction | Determine the precise 3D structure and stereochemistry. dntb.gov.ua | Absolute molecular geometry, bond lengths, and angles. |

| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition. | Exact molecular formula. |

| FT-IR and Raman Spectroscopy | Identify functional groups and track reaction progress. mdpi.com | Vibrational modes of carbonyls and other key groups. |

| Density Functional Theory (DFT) | Correlate experimental data with theoretical models. mdpi.com | Predicted spectra, electronic properties, and reactivity indices. |

Expanded Scope of Biological Activity Screening and Target Identification

Preliminary studies have suggested that this compound may possess antioxidant and anti-inflammatory properties and has been investigated for potential therapeutic uses. nbinno.com However, a systematic and broad-based screening of its biological activities has not been undertaken.

Future research should focus on:

Computational Activity Prediction: Before extensive lab work, computational tools like PASS (Prediction of Activity Spectra for Substances) can be used to predict a wide range of potential biological activities based on the compound's structure. mdpi.com This can help prioritize experimental screening efforts toward the most promising areas, such as antimicrobial or specific enzyme inhibitory activities. mdpi.com

Broad-Based Phenotypic Screening: Screening the compound and its derivatives against diverse cell lines and disease models can uncover unexpected therapeutic potential.

Target Identification: For any confirmed biological activity, the next critical step is to identify the specific molecular target (e.g., enzyme, receptor). For instance, given that derivatives of similar scaffolds have shown activity against phosphodiesterase 4B (PDE4B), this could be a potential target class to investigate. nih.gov Identifying the target is crucial for understanding the mechanism of action and for any future drug development efforts.

In-depth Characterization of Biological Interaction Mechanisms

Following the identification of any significant biological activity, intensive research will be required to characterize the precise mechanism of interaction at the molecular level. Understanding how this compound or its active derivatives interact with biological targets is essential for optimizing their effects.

Key research directions include:

Enzyme Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies should be performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Structural Biology: Co-crystallizing active derivatives with their target proteins can provide atomic-level detail of the binding interactions, revealing which functional groups are essential for activity. This information is invaluable for the rational design of more potent and selective analogues.

Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological target.

Exploration of Applications in Emerging Chemical Technologies and Niche Areas

Beyond its current use as a flavoring agent, the unique structure of this compound makes it a candidate for applications in a variety of emerging technologies. nih.gov

Q & A

Basic: What are the key physicochemical properties of 3,4-Dimethyl-1,2-cyclopentanedione, and how do they influence experimental handling?

Answer:

The compound (C₇H₁₀O₂, MW 126.15) is a crystalline solid with a maple/walnut odor . Key properties include:

These properties necessitate protocols for controlled storage (dry, <4°C) and solvent selection to avoid degradation during synthesis or bioassays .

Advanced: How can researchers resolve contradictory data on the behavioral effects of this compound in murine models?

Answer:

Evidence from murine studies shows mixed results: no significant changes in aggression/allogrooming versus elevated corticosterone metabolites in C57BL/6N mice . Methodological considerations include:

- Concentration Optimization : Prior studies used supraphysiological doses (e.g., 10–100× natural VOC levels), potentially masking subtle effects .

- Delivery Method : The compound may require protein carriers (e.g., urine proteins) for bioactivity, as seen in allo-grooming assays .

- Strain Variability : SJL vs. C57BL/6N mice exhibit divergent stress responses, necessitating strain-specific controls .

Proposed solutions:

- Dose-response curves aligned with natural secretion levels.

- Co-administration with putative binding partners (e.g., murine urine proteins) .

- PCA-driven multivariate analysis to isolate confounding variables in behavioral datasets .

Basic: What synthetic routes are validated for this compound, and how is purity assessed?

Answer:

While explicit synthesis protocols are not detailed in the evidence, related cyclopentanediones (e.g., 3-methyl derivatives) suggest:

- Cyclization of diketones via acid catalysis .

- Oxidation of substituted cyclopentenes .

Purity validation methods:

- GC-MS : >98% assay purity per industry standards .

- HPLC-UV : Detection of degradation products (e.g., hydrolyzed diketones) .

- NMR : Confirmation of regiochemistry (3,4-dimethyl vs. 3,5 isomers) .

Advanced: How does this compound interact with mammalian olfactory receptors, and what experimental models best capture its bioactivity?

Answer:

The compound’s maple/walnut odor profile suggests affinity for olfactory receptors linked to sweet/caramel perception . However, in vivo murine models showed limited behavioral effects , highlighting methodological gaps:

- In vitro Models : Use heterologous OR expression systems (e.g., HEK293 cells) to screen receptor activation .

- Ex vivo Approaches : Olfactory epithelium explants coupled with calcium imaging to map neural responses .

- Metabolomic Integration : Pair VOC exposure with urinary corticosterone/metabolite profiling to assess stress-axis modulation .

Key challenges include reconciling in vitro receptor activation with in vivo behavioral null results, possibly due to compensatory neural pathways .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Safety guidelines include:

- PPE : Gloves, goggles, and respiratory protection to avoid inhalation/contact .

- Ventilation : Use fume hoods during weighing/dissolution due to low flashpoint (65°C) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Airtight containers under nitrogen, refrigerated (2–8°C), and protected from light .

Regulatory status: Not classified under GHS or REACH, but institutional biosafety committee review is advised for in vivo use .

Advanced: What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Answer:

- GC-MS with SPME : Solid-phase microextraction captures volatile compounds from urine/sweat, with detection limits <1 ng/mL .

- LC-HRMS : For non-volatile metabolites or degradation products in plasma/tissue .

- Isotope Dilution : Use deuterated internal standards (e.g., D₆-3,4-dimethyl) to correct for matrix effects .

Validation requires spike-recovery assays in target matrices (e.g., murine serum) to confirm accuracy (85–115%) and precision (RSD <10%) .

Basic: How is this compound characterized spectroscopically?

Answer:

Key spectral signatures:

- IR : Strong C=O stretches at 1700–1750 cm⁻¹; C-H bending (methyl) at 1370–1390 cm⁻¹ .

- ¹H NMR (CDCl₃): δ 1.2–1.4 (m, CH₃), 2.5–2.8 (m, cyclopentane protons), absence of aromatic peaks .

- ¹³C NMR : Two ketone carbons at ~210 ppm; methyl carbons at 20–25 ppm .

These markers distinguish it from structural analogs (e.g., 3,5-dimethyl isomer) .

Advanced: What mechanistic hypotheses explain the compound’s limited in vivo efficacy despite in vitro receptor binding?

Answer:

Potential mechanisms include:

- Rapid Metabolism : Hepatic conversion to inactive hydroxylated derivatives .

- Blood-Brain Barrier Exclusion : Low logP (~1.0) limits CNS penetration .

- Redundant Signaling : Co-secreted VOCs (e.g., 6-hydroxy-6-methyl-3-heptanone) may mask its effects .

Experimental validation:

- Pharmacokinetic Profiling : Measure plasma/tissue half-life via LC-MS .

- Knockout Models : Use olfactory receptor-deficient mice to isolate behavioral contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。